molecular formula C20H17Cl2N5O B2597852 (4-(6-(4-Chlorophenyl)pyridazin-3-yl)piperazin-1-yl)(6-chloropyridin-3-yl)methanone CAS No. 1021035-44-8

(4-(6-(4-Chlorophenyl)pyridazin-3-yl)piperazin-1-yl)(6-chloropyridin-3-yl)methanone

Cat. No.: B2597852
CAS No.: 1021035-44-8
M. Wt: 414.29
InChI Key: QLOJUISNFFIVFT-UHFFFAOYSA-N
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Description

(4-(6-(4-Chlorophenyl)pyridazin-3-yl)piperazin-1-yl)(6-chloropyridin-3-yl)methanone is a complex organic compound that features a combination of pyridazinyl, piperazinyl, and chloropyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(6-(4-Chlorophenyl)pyridazin-3-yl)piperazin-1-yl)(6-chloropyridin-3-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridazinyl group: This could involve the reaction of 4-chlorophenylhydrazine with a suitable dicarbonyl compound under acidic conditions to form the pyridazinyl ring.

    Attachment of the piperazinyl group: The pyridazinyl compound can then be reacted with piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the piperazinyl derivative.

    Formation of the chloropyridinyl group: The final step might involve the reaction of the piperazinyl derivative with 6-chloropyridine-3-carboxylic acid under basic conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazinyl or pyridazinyl groups, using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions could involve the use of reducing agents like lithium aluminum hydride or sodium borohydride to reduce any carbonyl groups present.

    Substitution: The chlorophenyl and chloropyridinyl groups may undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted analogs.

Scientific Research Applications

Pharmacological Applications

  • Anticonvulsant Activity
    • Recent studies have highlighted the potential of compounds similar to (4-(6-(4-Chlorophenyl)pyridazin-3-yl)piperazin-1-yl)(6-chloropyridin-3-yl)methanone in treating epilepsy. These compounds exhibit a multimodal mechanism of action, interacting with various ion channels such as TRPV1 and sodium channels, which are crucial for seizure control .
  • Analgesic Properties
    • The compound has shown promise as an analgesic agent through its interaction with pain pathways. Research indicates that derivatives of this compound can inhibit calcium currents and sodium currents, suggesting a role in pain modulation .
  • Antimicrobial Activity
    • Compounds with similar structures have been investigated for their antimicrobial properties. The presence of chlorophenyl and pyridazine moieties enhances the efficacy against various bacterial strains, making them candidates for developing new antibiotics .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step reactions that include:

  • Formation of the Piperazine Ring : The initial step often involves the reaction of 4-chlorophenyl derivatives with piperazine under basic conditions.
  • Pyridazine Coupling : Subsequent cyclization reactions form the pyridazine ring, which is crucial for the biological activity.
  • Final Modification : The introduction of the methanone group is achieved through acylation reactions, enhancing the compound's pharmacological profile.

Case Studies and Research Findings

StudyFindings
Study on TRPV1 AntagonistsIdentified several hybrid compounds based on pyridine derivatives that exhibit significant anticonvulsant activity in animal models .
Antimicrobial ResearchInvestigated the antimicrobial efficacy of pyridine derivatives, demonstrating effectiveness against resistant bacterial strains .
Analgesic MechanismsExplored the analgesic properties of similar compounds, revealing their interaction with multiple pain pathways .

Mechanism of Action

The mechanism of action of (4-(6-(4-Chlorophenyl)pyridazin-3-yl)piperazin-1-yl)(6-chloropyridin-3-yl)methanone would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to receptors: The compound may bind to specific receptors in the body, modulating their activity.

    Enzyme inhibition: It could act as an inhibitor of certain enzymes, affecting metabolic pathways.

    Signal transduction: The compound might influence signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

    (4-(6-(4-Chlorophenyl)pyridazin-3-yl)piperazin-1-yl)(6-fluoropyridin-3-yl)methanone: Similar structure but with a fluorine atom instead of chlorine.

    (4-(6-(4-Chlorophenyl)pyridazin-3-yl)piperazin-1-yl)(6-bromopyridin-3-yl)methanone: Similar structure but with a bromine atom instead of chlorine.

    (4-(6-(4-Chlorophenyl)pyridazin-3-yl)piperazin-1-yl)(6-methylpyridin-3-yl)methanone: Similar structure but with a methyl group instead of chlorine.

Uniqueness

The uniqueness of (4-(6-(4-Chlorophenyl)pyridazin-3-yl)piperazin-1-yl)(6-chloropyridin-3-yl)methanone lies in its specific combination of functional groups, which may confer unique biological activity or chemical reactivity compared to its analogs.

Biological Activity

The compound (4-(6-(4-Chlorophenyl)pyridazin-3-yl)piperazin-1-yl)(6-chloropyridin-3-yl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H19ClN4OC_{21}H_{19}ClN_{4}O with a molecular weight of 378.9 g/mol. The structure features a piperazine ring linked to both a chlorophenyl and a pyridazine moiety, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC21H19ClN4O
Molecular Weight378.9 g/mol
IUPAC Name[4-[6-(4-chlorophenyl)pyridazin-3-yl]piperazin-1-yl]-phenylmethanone
SMILESC1CN(CCN1C2=NN=C(C=C2)C3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C4

Antimicrobial Activity

Studies have shown that pyridazine derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains. For instance, research indicates that similar compounds demonstrate activity against Gram-positive and Gram-negative bacteria, suggesting potential as an antimicrobial agent .

Inhibitory Effects on Enzymes

The compound has been investigated for its potential as an enzyme inhibitor . Specifically, it may interact with dihydroorotate dehydrogenase (DHODH), an enzyme critical in the de novo synthesis of pyrimidines, which is essential for viral replication and cellular proliferation. Compounds with similar structures have shown promising results in inhibiting DHODH activity, thus opening avenues for further research into this compound's efficacy .

Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing derivatives of piperazine and evaluating their biological activities demonstrated that modifications in the piperazine ring could enhance both antimicrobial and antiviral activities. The specific derivatives tested included variations of the chlorophenyl and pyridazine groups, which are structurally relevant to our compound.

Study 2: Structure-Activity Relationship (SAR)

Another research effort examined the structure-activity relationship (SAR) of pyridazine derivatives. It was found that the introduction of electron-withdrawing groups like chlorine significantly improved biological activity against certain pathogens. This suggests that our compound may possess enhanced activity due to its structural features .

Properties

IUPAC Name

[4-[6-(4-chlorophenyl)pyridazin-3-yl]piperazin-1-yl]-(6-chloropyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2N5O/c21-16-4-1-14(2-5-16)17-6-8-19(25-24-17)26-9-11-27(12-10-26)20(28)15-3-7-18(22)23-13-15/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLOJUISNFFIVFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=C(C=C3)Cl)C(=O)C4=CN=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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